Methyl 3-hydroxyquinoline-7-carboxylate
Description
Methyl 3-hydroxyquinoline-7-carboxylate is a quinoline derivative featuring a hydroxy group at position 3 and a methyl ester moiety at position 7. Quinoline scaffolds are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science . Its molecular formula is inferred as C${11}$H$9$NO$3$ based on structurally analogous compounds , though a conflicting formula (C$5$H$3$ClF$2$N$_2$) in one source may indicate a reporting error.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 3-hydroxyquinoline-7-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-4-9(13)6-12-10(7)5-8/h2-6,13H,1H3 |
InChI Key |
MXXKMCXTCKOEAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(C=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of hydroxyquinoline carboxylates typically involves:
- Construction of the quinoline core via cyclization reactions starting from substituted anilines or isatin derivatives.
- Introduction of functional groups such as hydroxyl and carboxylate esters at specific positions through selective substitution or modification.
- Esterification of the carboxylic acid group to form methyl esters.
For this compound, the key challenge is regioselective hydroxylation at the 3-position and esterification at the 7-carboxylate.
Synthesis via Hydroxyquinoline-4-Carboxylate Analogues (Patent-Inspired Methodology)
A closely related compound, methyl 7-hydroxyquinoline-4-carboxylate, has been synthesized in a multistep process starting from 6-bromoisatin, as detailed in a 2020 patent. The key steps involve:
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Conversion of 6-bromoisatin to tert-butoxycarbonyl amino quinoline-4-carboxylic acid methyl ester | Multi-step, not specified in detail | - |
| 2 | Deprotection and amination to form methyl 7-aminoquinoline-4-carboxylate | React with HCl in methanol at room temp 1 h, then 50 °C 2 h | 94.7 |
| 3 | Diazotization and hydrolysis to convert amino to hydroxy group forming methyl 7-hydroxyquinoline-4-carboxylate | NaNO2 in acetic acid/H2SO4 at 0 °C, then reflux in 10% H2SO4 | 81.4 |
| 4 | Optional hydrolysis to free acid | NaOH 10% in methanol, 60 °C, 3 h | - |
This method emphasizes mild conditions, good yields, and scalability. Although the position of hydroxylation differs (4-position in this example), the approach can be adapted for 3-hydroxyquinoline derivatives by altering the starting materials and reaction conditions.
Example Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 7-Aminoquinoline-3-carboxylic acid methyl ester + NaNO2, HCl, 0 °C | Diazotization of amino group at 3-position |
| 2 | Warm aqueous medium or acidic reflux | Hydrolysis of diazonium salt to hydroxyl group |
| 3 | Methanol, acid catalyst, reflux | Esterification of carboxylic acid at 7-position |
This sequence mirrors the diazotization-hydrolysis approach used for 7-hydroxyquinoline-4-carboxylate synthesis, adapted for the 3-position hydroxylation.
Analytical Data and Research Findings
Yields and Purity
- Amino to hydroxy conversion via diazotization typically yields 80–90% of hydroxyquinoline methyl esters.
- Esterification yields are generally high (>90%) under reflux with acid catalysis.
- Purification commonly involves filtration, washing, recrystallization from methanol or ethanol, and drying.
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic protons at 7–9 ppm; hydroxyl proton may appear as a broad singlet; methyl ester singlet around 3.7–3.9 ppm |
| ¹³C NMR | Carbonyl carbon of ester around 165–170 ppm; aromatic carbons between 110–160 ppm |
| IR Spectroscopy | Strong C=O ester stretch near 1730 cm⁻¹; broad O–H stretch around 3200–3500 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak consistent with C11H9NO3 (this compound) |
Data Table Summarizing Preparation Parameters
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Starting Material | 7-Aminoquinoline-3-carboxylic acid methyl ester or analog | Commercial or synthesized |
| Diazotization Agent | Sodium nitrite (NaNO2) | Stoichiometric, aqueous solution |
| Acid for Diazotization | HCl or mixture with H2SO4 | Concentrated, 0–5 °C |
| Hydrolysis Conditions | Warm aqueous acidic medium | Reflux 5–30 min |
| Esterification Solvent | Methanol | Excess, reflux 2–4 h |
| Workup | Neutralization with ammonia or base, filtration, washing | Standard |
| Yield | Hydroxylation step | 80–90% |
| Yield | Esterification step | >90% |
| Purification | Recrystallization from methanol/ethanol | >95% purity |
Notes on Method Optimization and Scale-Up
- Controlling temperature during diazotization is critical to prevent side reactions.
- Use of mixed acid systems (acetic acid, sulfuric acid) can improve diazonium salt stability.
- Esterification is typically straightforward but requires removal of water to drive equilibrium.
- Scale-up requires careful control of reaction exotherms and efficient mixing.
- Avoidance of highly toxic reagents and simple workup steps favor industrial applicability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-7-carboxylic acid.
Reduction: Reduction reactions can convert it to 3-hydroxyquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-7-carboxylic acid, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
Scientific Research Applications
Methyl 3-hydroxyquinoline-7-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 3-hydroxyquinoline-7-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations
Functional Group Variations: Hydroxy vs. Ester vs. Carboxylic Acid: The methyl ester in the main compound enhances stability and reduces polarity compared to carboxylic acid derivatives (e.g., 2-hydroxy-7-methylquinoline-3-carboxylic acid ).
Substituent Position Effects: Methoxy groups (e.g., Methyl 4-chloro-7-methoxyquinoline-3-carboxylate ) are electron-donating, which may influence reactivity in electrophilic substitution reactions. Chloro substituents at position 7 (e.g., Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate ) could sterically hinder interactions at the quinoline core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
